molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B091170 Nonane CAS No. 111-84-2

Nonane

Cat. No. B091170
CAS RN: 111-84-2
M. Wt: 128.25 g/mol
InChI Key: BKIMMITUMNQMOS-UHFFFAOYSA-N
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Description

Nonane is a component of jet-propulsion fuel 8 (JP-8) and is subject to metabolic processes in the human body. It is metabolized by human liver microsomes and various cytochrome P450 (CYP) isoforms into 2-nonanol and 2-nonanone. The metabolism of nonane and its effects on the metabolism of other substances such as testosterone, estradiol, and N,N-diethyl-m-toluamide (DEET) have been studied, revealing that nonane and its metabolites can inhibit the metabolism of certain compounds, with JP-8 showing modest to significant inhibition effects on the metabolism of these substances .

Synthesis Analysis

The synthesis of nonane-related compounds has been explored in various studies. For instance, 9-oxa-1-azabicyclo[4.2.1]nonanes have been synthesized through intramolecular 1,3-dipolar cycloaddition reactions, yielding single diastereoisomers or mixtures thereof, depending on the starting materials and reaction conditions . Optically active tricyclo[4.3.0.03,8]nonane, also known as twist-brendane, has been synthesized from twist-brendan-2-one, with its absolute configuration determined through correlation with known structures . Additionally, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been prepared as a scaffold for nucleophilic substitution reactions, displaying high yields and purity for the resulting azide and cyanide products . The aminobicyclo[4.3.0]nonane skeleton has been diversified using alkynylsilyl-derived allylic trichloroacetimidates, showcasing a diastereoselective approach for the preparation of these structures . Furthermore, the synthesis of 3-aza-bicyclo[3.3.1]nonanes has been achieved through the addition of α-bromomethylacrylate to N-tosylpiperidone enamine and subsequent transformations .

Molecular Structure Analysis

The molecular structures of nonane and its derivatives have been the subject of various studies. The conformational analysis of 3,7-dimethylbicyclo[3.3.1]nonanes has been conducted using NMR spectroscopy, revealing the predominant conformations of these compounds and their interconversion enthalpies and entropies . The structural diversification of the aminobicyclo[4.3.0]nonane skeleton has been explored, with the generation of diverse sp3-rich, drug-like scaffolds with multiple stereogenic centers .

Chemical Reactions Analysis

Nonane and its derivatives participate in a variety of chemical reactions. The metabolism of nonane by human liver microsomes involves the conversion to 2-nonanol and 2-nonanone, with CYP isoforms playing a significant role in these processes . The synthesis of nonane-related compounds often involves complex reactions such as 1,3-dipolar cycloadditions, Overman rearrangements, ring-closing enyne metathesis, and Diels-Alder reactions, demonstrating the versatility and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of nonane and its derivatives are influenced by their molecular structures. The metabolism of nonane by human liver microsomes and its inhibition effects on the metabolism of other substances indicate its biological activity and potential interactions with other compounds . The synthesis of various nonane derivatives has provided insights into their reactivity and potential applications as scaffolds for further chemical modifications . The conformational preferences of these compounds, as studied through NMR spectroscopy, contribute to our understanding of their physical properties and behavior under different conditions .

Scientific Research Applications

  • Metabolism in Human Liver Microsomes : Nonane is metabolized by human liver microsomes to 2-nonanol and 2-nonanone. Cytochrome P450 isoforms play a significant role in this process. Nonane and its metabolites can inhibit the metabolism of certain compounds like carbaryl but show no significant effect on others like testosterone or estradiol (Edwards, Rose, & Hodgson, 2005).

  • Synthesis of Heteroanalogues of Bicyclo[3,3,1]Nonane : Nonane derivatives are used in the synthesis of physiologically active substances and as intermediates in organic synthesis. These derivatives are also found in certain alkaloids and serve as models for stereochemical and conformational studies (Zefirov & Rogozina, 1973).

  • Gas Formation in Liquid Hydrocarbon Dielectrics : The destruction of n-nonane under the action of particle discharges in hydrocarbon liquids was studied, revealing insights into the process of gas formation and identifying products of electrical aging (Andreev, Bondarenko, & Koikov, 1986).

  • Nucleophilic Substitution on a Versatile Scaffold : Nonane derivatives serve as scaffolds for the nucleophilic substitution of azides and cyanides, allowing for the creation of various compounds through simple extraction and washing protocols (Díaz, Converso, Sharpless, & Finn, 2006).

  • Interactions with Nicotinic Acetylcholine Receptors : Derivatives of 3,7-diazabicyclo[3.3.1]nonane interact with nicotinic acetylcholine receptors. Their affinity and subtype selectivity for α4β2(∗) receptors are influenced by the nature of hydrogen bond acceptor systems and substituents (Eibl et al., 2013).

  • Synthesis of Gold Nanoparticles : 9-Borabicyclo[3.3.1]nonane is used as a reducing agent in the synthesis of gold nanoparticles, demonstrating its potential in nanotechnology applications (Sardar & Shumaker-Parry, 2009).

  • Formation in Irradiated Bacon : Nonane formation has been confirmed in irradiated bacon, indicating its potential as a marker for food irradiation processes (Singh, Guerrero, & Kremers, 1993).

  • Stability Limits from Molecular Dynamics Simulations : The stability limits of n-nonane were estimated using molecular dynamics simulation, providing insights into the behavior of nonane under different conditions (Braun, Imre, & Kraska, 2013).

Safety And Hazards

Nonane vapors can be harmful if inhaled, causing respiratory tract irritation, and can lead to central nervous system depression if exposure is prolonged or in high concentrations . Skin or eye contact can also result in irritation . As with many hydrocarbons, nonane is flammable and should be kept away from heat sources or sparks .

Future Directions

The Nonane Market is a specialized segment within the chemical industry, focusing on the production and distribution of nonane . As industries seek cleaner and more efficient fuel additives, nonane offers opportunities to enhance the combustion characteristics of fuels, contributing to improved engine performance and reduced emissions . Furthermore, the chemical versatility of nonane opens avenues for innovation in the development of specialty chemicals, lubricants, and other industrial products .

properties

IUPAC Name

nonane
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InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3
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InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC
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Molecular Formula

C9H20, Array
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DSSTOX Substance ID

DTXSID9025796
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Molecular Weight

128.25 g/mol
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Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F
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Flash Point

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble
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Density

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41
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Vapor Pressure

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg
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Record name NONANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name NONANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

Nonane

Color/Form

Colorless liquid

CAS RN

111-84-2, 61193-19-9, 66039-00-7
Record name N-NONANE
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Record name Nonane
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Record name Nonane
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Record name Nonane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193199
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Record name Lodyne S
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Record name NONANE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72430
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Record name Nonane
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Record name Nonane
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Record name Nonane
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Record name NONANE
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Record name N-NONANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonane
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Record name NONANE
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Record name NONANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/131
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
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URL https://www.cdc.gov/niosh-rtecs/RA5D4EB8.html
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Melting Point

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F
Record name N-NONANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name N-NONANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NONANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name NONANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/131
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of (0.1 mmol) of 10, (0.12 mmol) of 4, 14 mg (0.13 mmol) of neopentyl glycol, 95 mg (0.3 mmol) of Ba(OH)2.8H2O, 80 μl (6.08 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 2 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 2 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×2 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is purified by recrystallisation twice from nonane (yield: 60%).
Name
10
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Reactant of Route 1
Nonane
Reactant of Route 2
Nonane
Reactant of Route 3
Nonane
Reactant of Route 4
Nonane
Reactant of Route 5
Nonane
Reactant of Route 6
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